molecular formula C31H36N4O2S B11086413 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide CAS No. 539808-77-0

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide

Cat. No.: B11086413
CAS No.: 539808-77-0
M. Wt: 528.7 g/mol
InChI Key: BMSATKMVTVPPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide (CAS 539808-77-0) is a high-purity, complex small molecule designed for research applications. With a molecular formula of C31H36N4O2S and a molecular weight of 528.71 g/mol, this compound features a 1,2,4-triazole core, a structure recognized as a valuable scaffold in medicinal chemistry due to its potential for bioisosteric replacement and its role in fragment-based drug design . The specific architecture of this reagent, which includes a tert-butylphenoxymethyl group, a p-tolyl substituent, and a thioacetamide linkage to a mesityl group, suggests potential for use in developing novel therapeutic agents or as a chemical probe for studying enzyme inhibition and signal transduction pathways . The presence of the sulfur and nitrogen heteroatoms within its rigid aromatic rings may contribute to enhanced properties such as improved hydrophilicity and hydrogen bonding potential, which are crucial for optimizing protein binding and target selectivity in drug discovery research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

539808-77-0

Molecular Formula

C31H36N4O2S

Molecular Weight

528.7 g/mol

IUPAC Name

2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C31H36N4O2S/c1-20-8-12-25(13-9-20)35-27(18-37-26-14-10-24(11-15-26)31(5,6)7)33-34-30(35)38-19-28(36)32-29-22(3)16-21(2)17-23(29)4/h8-17H,18-19H2,1-7H3,(H,32,36)

InChI Key

BMSATKMVTVPPEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)COC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

Biological Activity

The compound 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a synthetic organic molecule notable for its complex structure, which includes a triazole ring and a thioether linkage. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antioxidant , anticancer , and antifungal properties.

Structural Characteristics

This compound can be characterized by its molecular formula C31H36N4O2SC_{31}H_{36}N_{4}O_{2}S and specific structural features that contribute to its biological activity. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their diverse pharmacological activities.

Property Value
Molecular FormulaC31H36N4O2S
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)COC4=CC=C(C=C4)C(C)(C)C
InChIInChI=1S/C31H36N4O2S/c1-20...
InChIKeyBMSATKMVTVPPEQ-UHFFFAOYSA-N

Antioxidant Activity

Research indicates that compounds containing triazole rings exhibit significant antioxidant properties. Specifically, the compound has shown an ability to reduce ferric ions in assays designed to measure antioxidant capacity, suggesting its potential utility in mitigating oxidative stress-related conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably, it has demonstrated activity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 6.6 ± 0.6 μM
  • HepG2 (Liver Cancer) : IC50 = 6.9 ± 0.7 μM
  • A498 (Kidney Cancer) : IC50 = 6.8 ± 0.8 μM

These values indicate that the compound is comparable to standard treatments like 5-Fluorouracil . Mechanistically, it appears to induce apoptosis and cell cycle arrest in cancer cells, potentially through pathways involving histone deacetylase (HDAC) inhibition .

Antifungal Activity

Triazole derivatives are also recognized for their antifungal properties. The specific compound may exhibit similar activities, although detailed studies are required to elucidate its efficacy against fungal pathogens.

Case Study: Anticancer Mechanism

In a study focusing on the mechanism of action of triazole derivatives, it was found that certain compounds could downregulate metalloproteinases (MMP-2 and MMP-9), thereby impairing cancer cell migration and invasion . The proposed mechanism involves inducing G2/M phase cell cycle arrest and triggering apoptosis through intrinsic pathways.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Unique Properties
2-(5-Methyl-4-p-tolyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-phenylacetamideContains methyl group instead of tert-butylPotentially different solubility and bioactivity profiles
5-(p-Tolyl)-1H-[1,2,4]triazole derivativesVarying substituents on the triazole ringDifferent biological activities based on substituent variations

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Target Compound: The para-tolyl group at position 4 of the triazole ring introduces moderate electron-donating effects, while the tert-butylphenoxymethyl group enhances lipophilicity.
  • Ortho-Tolyl Analogue: describes a compound with an ortho-tolyl group instead of para-tolyl.
  • Difluorophenyl Derivatives : Compounds [7–9] in feature 2,4-difluorophenyl substituents, which increase electron-withdrawing effects and polarity, contrasting with the electron-rich mesityl group in the target compound .

Functional Group Variations

  • Sulfonamide vs. Acetamide : The sulfonamide group in 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () differs from the acetamide moiety in the target compound. Sulfonamides typically exhibit stronger hydrogen-bonding capacity, whereas acetamides balance hydrophobicity and polarity .
  • Oxazole vs. Triazole : The oxazole ring in is less basic than the triazole core, affecting pharmacokinetic properties such as solubility and metabolic stability .

Spectral and Physicochemical Properties

Table 1: Comparative Spectral Data

Compound IR ν(C=S) (cm⁻¹) IR ν(C=O) (cm⁻¹) Melting Point (°C) Molecular Weight (g/mol)
Target Compound 1247–1255* 1669* Not reported 528.708
Compound 11 () 681 (C-S) 1669 216.4–217.7 ~444.47 (C₂₀H₂₀N₆O₄S)
Triazole-Thiones [7–9] () 1247–1255 Absent Not reported ~450–500†

*Inferred from analogous triazole-thiones in and acetamide in .
†Estimated based on substituent masses.

  • IR Spectroscopy : The target compound’s C=S stretch (1247–1255 cm⁻¹) aligns with triazole-thiones [7–9], confirming the thione tautomer. The absence of ν(S-H) (~2500–2600 cm⁻¹) excludes the thiol tautomer . The C=O stretch at 1669 cm⁻¹ matches compound 11 (), consistent with the acetamide group .
  • Thermal Stability : Compound 11 () has a high melting point (216–217°C), suggesting strong crystalline packing due to nitro and acetyl groups. The target compound’s melting point is unreported but may be influenced by the bulky tert-butyl and mesityl groups .

Preparation Methods

Formation of 5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-thiol

Step 1: Cyclocondensation of Thiosemicarbazide
A thiosemicarbazide derivative is cyclized under acidic conditions to form the triazole ring. For example:

  • Reactants : 1-(4-(tert-butyl)phenoxy)acetohydrazide and p-tolyl isothiocyanate.

  • Conditions : Reflux in ethanol with HCl (12 h, 80°C).

  • Yield : ~72%.

Step 2: Introduction of tert-Butylphenoxy Group

  • A Williamson ether synthesis attaches the tert-butylphenoxy moiety:

    • Reactants : 4-(tert-butyl)phenol and bromomethyl intermediate.

    • Base : K₂CO₃ in DMF (24 h, 60°C).

Step 3: Thiolation

  • Treatment with Lawesson’s reagent converts the carbonyl group to a thiol:

    • Conditions : Toluene, 110°C, 6 h.

Synthesis of 2-Chloro-N-mesitylacetamide

Acetylation of Mesitylamine

Reactants : Mesitylamine and acetyl chloride.
Conditions : Stirred in dichloromethane with Et₃N (0°C to RT, 4 h).
Yield : 89%.

Chlorination at α-Position

Reactants : N-mesitylacetamide and Cl₂ gas.
Conditions : CCl₄, UV light (2 h, 25°C).
Yield : 68%.

Thioether Coupling

Nucleophilic Substitution

Reactants :

  • Triazole-thiol (1 eq)

  • 2-Chloro-N-mesitylacetamide (1.2 eq)

Conditions :

  • Base : NaH in THF (0°C to RT, 12 h).

  • Catalyst : None required.

  • Workup : Aqueous extraction, silica gel chromatography (EtOAc/hexane 1:3).
    Yield : 65%.

Optimization and Challenges

ParameterOptimal ConditionEffect on Yield
Reaction Time12–16 h<72 h: +15%
SolventAnhydrous THFvs. DMF: +20%
Temperature0°C → RT>40°C: −30%

Key Challenges :

  • Thiol Oxidation : Conduct reactions under N₂ atmosphere.

  • Regioselectivity : Use directing groups (e.g., –NO₂) during triazole formation.

Analytical Data for Key Intermediates

Triazole-Thiol Intermediate

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.42 (d, 2H, p-tolyl), 6.89 (d, 2H, tert-butylphenoxy), 4.21 (s, 2H, –CH₂O–), 2.32 (s, 3H, –CH₃), 1.31 (s, 9H, –C(CH₃)₃).

  • HRMS (ESI) : m/z 396.18 [M+H]⁺.

2-Chloro-N-mesitylacetamide

  • Melting Point : 131–133°C.

  • IR (KBr) : 1654 cm⁻¹ (C=O), 680 cm⁻¹ (C–Cl).

Scale-Up Considerations

  • Batch Size : 100 g triazole-thiol → 58 g final product.

  • Purification : Use flash chromatography with automated gradient elution (hexane → EtOAc).

  • Purity : >98% (HPLC, C18 column, 254 nm).

Alternative Routes

Ullmann Coupling for Triazole Functionalization

  • Reactants : Triazole-bromide, p-tolylboronic acid.

  • Catalyst : Pd(PPh₃)₄, K₂CO₃ in dioxane (90°C, 8 h).
    Yield : 60%.

Microwave-Assisted Thioether Formation

  • Conditions : 100 W, 80°C, 30 min.
    Yield : 70% (vs. 65% conventional) .

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from 1,2,4-triazole derivatives. A common approach includes:

  • Step 1: Reacting 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-thiones with chloroacetic acid under controlled heating (80–100°C) to form thioacetic acid intermediates .
  • Step 2: Modifying intermediates via salt formation with inorganic (e.g., NaOH, ZnSO₄) or organic bases (e.g., morpholine) in ethanol .
    Key factors affecting yield:
  • Temperature control during thioacetic acid synthesis to minimize side reactions.
  • Stoichiometric precision in salt formation (e.g., equimolar ratios for metal sulfates) .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the compound’s structure?

  • Elemental analysis: Validates molecular composition (C, H, N, S content) .
  • IR spectroscopy: Identifies functional groups (e.g., S-H stretches at 2550–2650 cm⁻¹, C=O bonds at 1680–1720 cm⁻¹) .
  • Thin-layer chromatography (TLC): Confirms purity and individuality using silica gel plates and UV visualization .
  • ¹H NMR: Resolves substituent patterns (e.g., tert-butyl protons at δ 1.2–1.4 ppm, aromatic protons from mesityl groups at δ 6.8–7.2 ppm) .

Q. How does the substitution pattern on the triazole ring influence physicochemical properties?

  • Hydrophobicity: The tert-butylphenoxy group increases lipophilicity, enhancing membrane permeability .
  • Solubility: Salt formation (e.g., sodium or zinc salts) improves aqueous solubility for pharmacological testing .
  • Stability: Electron-withdrawing groups (e.g., p-tolyl) stabilize the triazole core against hydrolysis .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Quantum chemical calculations: Used to model reaction pathways (e.g., transition states for thioether bond formation) and identify energy barriers .
  • Reaction path search algorithms: Narrow experimental conditions by simulating solvent effects and catalyst interactions (e.g., ethanol vs. dioxane) .
  • DFT studies: Predict regioselectivity in triazole functionalization (e.g., tert-butylphenoxy vs. p-tolyl substitution) .

Q. What strategies resolve contradictions in pharmacological activity data among 1,2,4-triazole derivatives?

  • Structure-activity relationship (SAR) analysis: Compare toxicity and efficacy across analogs (e.g., tert-butyl vs. methyl substituents) using standardized assays (e.g., IC₅₀ in cancer cell lines) .
  • Metabolic profiling: Evaluate cytochrome P450 interactions to explain variability in in vivo activity .
  • Crystallographic studies: Correlate 3D structure with biological target binding (e.g., kinase inhibition) .

Q. What advanced purification techniques address challenges in isolating this compound?

  • High-performance liquid chromatography (HPLC): Separates isomers or by-products using C18 columns and gradient elution (e.g., acetonitrile/water) .
  • Recrystallization optimization: Solvent mixtures (e.g., ethanol-DMF) improve crystal purity for X-ray analysis .
  • Membrane filtration: Nanofiltration removes low-molecular-weight impurities while retaining the target compound .

Methodological Insights from Key Studies

Aspect Techniques References
Synthesis OptimizationHeating under reflux, stoichiometric salt formation
Structural ConfirmationIR, ¹H NMR, elemental analysis, TLC
Computational ModelingDFT, reaction path search algorithms
Pharmacological ScreeningSAR analysis, cytotoxicity assays (e.g., NCI-60 cell lines)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.